molecular formula C12H16O B8289910 4-Methyl-4-phenyl-1-pentanal

4-Methyl-4-phenyl-1-pentanal

Cat. No.: B8289910
M. Wt: 176.25 g/mol
InChI Key: APKNPKPWUGHGGP-UHFFFAOYSA-N
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Description

Contextualizing Aldehyde Chemistry in Contemporary Synthetic Approaches

Aldehydes are a fundamental class of organic compounds characterized by a formyl group (a carbonyl center bonded to hydrogen and a side chain). wikipedia.org This functional group's inherent reactivity makes aldehydes crucial building blocks in organic synthesis. sigmaaldrich.com They readily undergo reactions with a wide array of nucleophiles, enabling the construction of more complex molecular architectures. sigmaaldrich.commsu.edu

Modern synthetic strategies increasingly focus on developing sustainable and efficient methods for aldehyde synthesis. unm.edu While classic approaches often involve harsh conditions and produce significant waste, contemporary research emphasizes catalytic processes that offer greater selectivity and atom economy. unm.edu One of the most dominant industrial methods for preparing aldehydes is hydroformylation, which involves the addition of a formyl group and a hydrogen atom across an alkene's double bond. wikipedia.org This method is widely used for producing a variety of aldehydes on a large scale. wikipedia.org

The versatility of aldehydes extends to their use as precursors for a multitude of other functional groups and as key components in the synthesis of pharmaceuticals, polymers, and fine chemicals. sigmaaldrich.commdpi.com Their ability to participate in carbon-carbon bond-forming reactions and cycloadditions further underscores their importance in synthetic organic chemistry. wikipedia.org

Significance as a Research Target and Synthetic Intermediate

4-Methyl-4-phenyl-1-pentanal, with its distinct molecular structure, has garnered attention in chemical research. While it is a known compound, its derivatives and their synthesis have been the subject of patents and academic investigation. google.comgoogleapis.com

One of the primary methods for synthesizing this compound is through the hydroformylation of 3-methyl-3-phenyl-1-butene. google.comgoogle.com This reaction can be catalyzed by rhodium compounds, with reaction conditions such as temperature and pressure being adjustable to optimize the yield. google.com A notable aspect of this synthesis is the potential formation of an isomeric byproduct, 2,3-dimethyl-3-phenyl-1-butanal. google.com However, the desired this compound can be readily separated by distillation. google.com Research has reported achieving high yields of the pure compound through this method. google.com

The significance of this compound also lies in its utility as a synthetic intermediate. It can be reacted with formaldehyde (B43269) in the presence of an amine catalyst, such as piperidine (B6355638) or morpholine, to produce unsaturated intermediates. google.com These intermediates can then undergo further reactions, such as selective hydrogenation, to yield other valuable compounds. For instance, it serves as a precursor in the synthesis of 2,4-dimethyl-4-phenyl-1-pentanal. google.comgoogle.com

Interestingly, this compound and its derivatives have also been explored for their olfactory properties, with some described as having fresh, herbaceous, and woody fragrances. google.comgoogleapis.com This has led to their investigation for use in perfumes and other scented products. google.com

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name 4-methyl-4-phenylpentanal
Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
InChI InChI=1S/C12H16O/c1-12(2,9-6-10-13)11-7-4-3-5-8-11/h3-5,7-8,10H,6,9H2,1-2H3
InChIKey APKNPKPWUGHGGP-UHFFFAOYSA-N
Canonical SMILES CC(C)(CCC=O)C1=CC=CC=C1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-methyl-4-phenylpentanal

InChI

InChI=1S/C12H16O/c1-12(2,9-6-10-13)11-7-4-3-5-8-11/h3-5,7-8,10H,6,9H2,1-2H3

InChI Key

APKNPKPWUGHGGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 Methyl 4 Phenyl 1 Pentanal

Direct Synthesis Pathways

The most direct and industrially significant method for preparing 4-methyl-4-phenyl-1-pentanal involves the hydroformylation of 3-methyl-3-phenyl-1-butene. This reaction, also known as the oxo process, introduces a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene, yielding the target aldehyde.

Hydroformylation is a cornerstone of industrial organic synthesis, allowing for the atom-economical production of aldehydes from alkenes, carbon monoxide (CO), and hydrogen (H₂) wikipedia.orgrsc.org. The reaction is catalyzed by transition metal complexes, most commonly those based on rhodium or cobalt mdpi.com.

In the synthesis of this compound, the hydroformylation of 3-methyl-3-phenyl-1-butene yields two isomeric products: the desired linear aldehyde (this compound) and the branched aldehyde (2,3-dimethyl-3-phenyl-1-butanal). The strategic challenge lies in maximizing the selectivity towards the linear product, which possesses the desired fragrance properties. A patented process describes achieving a high selectivity, with a product ratio of 93:7 in favor of the linear this compound google.com.

The choice of catalyst is paramount in controlling the rate and selectivity of the hydroformylation reaction. While early industrial processes relied on cobalt carbonyl catalysts, rhodium-based systems have become prevalent due to their higher activity and selectivity under milder conditions mdpi.comacs.org.

Rhodium Catalysts: Rhodium complexes, particularly when modified with phosphorus-containing ligands like phosphines or phosphites, are highly effective for hydroformylation mdpi.comacs.orgresearchgate.net. The electronic and steric properties of these ligands are crucial for tuning the catalyst's performance mdpi.com. For the synthesis of linear aldehydes like this compound, bulky phosphine (B1218219) ligands are often employed . This steric hindrance disfavors the formation of the branched alkyl-rhodium intermediate, thereby promoting the formation of the linear product wikipedia.org. The use of rhodium catalysts can lead to high linear-to-branched (n/iso) ratios, often exceeding 10:1 for many alkenes upb.ro. In the specific hydroformylation of 3-methyl-3-phenyl-1-butene, a rhodium compound is specified as the catalyst to achieve high yields of the target linear aldehyde google.comgoogle.com.

Cobalt Catalysts: Cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈), were the original catalysts for the oxo process and are still used, particularly for higher olefins wikipedia.orgresearchgate.net. They are more cost-effective than rhodium catalysts but typically require higher temperatures (110–180 °C) and pressures (200–300 bar) ethz.ch. While phosphine-modified cobalt catalysts can improve selectivity for linear aldehydes, they generally exhibit lower n/iso ratios compared to rhodium systems wikipedia.org. For styrenic alkenes, cobalt carbonyl complexes with phosphine ligands have been utilized effectively researchgate.net.

Comparison of Typical Rhodium and Cobalt Catalyst Systems in Hydroformylation
Catalyst SystemTypical LigandsOperating TemperatureOperating PressureSelectivity (Linear vs. Branched)Key Advantages
Rhodium-basedTriphenylphosphine (PPh₃), Bulky Phosphites80 - 120°C15 - 30 barHigh (often >10:1 n/iso)High activity, High selectivity, Milder conditions
Cobalt-basedNone (unmodified) or Alkylphosphines (e.g., PBu₃)140 - 180°C200 - 350 barLower (typically <4:1 n/iso)Lower cost, Robust

Optimizing process parameters is critical for maximizing the yield and selectivity of this compound while minimizing side reactions.

Temperature: Hydroformylation reactions are typically conducted at elevated temperatures, generally ranging from 80 to 200°C mt.com. For rhodium-phosphine catalyst systems, a temperature range of 90-110°C is common upb.ro. In a specific patented procedure for this compound synthesis, the reaction is carried out at 100°C google.com. Temperature influences both the reaction rate and selectivity; higher temperatures can increase the rate but may decrease the n/iso ratio and lead to undesired side reactions like alkene isomerization ethz.ch.

Optimized Process Parameters for the Hydroformylation of 3-methyl-3-phenyl-1-butene
ParameterValue/RangeEffect on Synthesis of this compound
CatalystRhodium CompoundEnsures high activity and high selectivity (93%) for the linear aldehyde.
Temperature100°CProvides a suitable reaction rate while maintaining selectivity.
Syngas Pressure300 barHigh pressure favors the hydroformylation reaction.
Syngas Composition (CO:H₂)1:1A standard ratio for achieving good selectivity and rate.

The initially synthesized this compound can be further modified to create derivatives with potentially different fragrance profiles. These transformations typically target the reactive aldehyde functional group.

Aldehydes can undergo condensation reactions to form larger molecules. A key transformation of this compound involves a condensation reaction with formaldehyde (B43269) google.com. This type of reaction, often a variation of the aldol (B89426) condensation, is catalyzed by amines cardiff.ac.ukaip.org. In the patented process, this compound is heated with paraformaldehyde in the presence of an enamine catalyst, which is pre-formed from the aldehyde itself and piperidine (B6355638) google.com. This reaction introduces a hydroxymethyl group at the alpha-position to the carbonyl, which subsequently dehydrates to form an α,β-unsaturated aldehyde, specifically 2-(3-methyl-3-phenylbutyl)propenal.

The α,β-unsaturated aldehyde formed in the condensation step can be selectively hydrogenated. The goal is to reduce the carbon-carbon double bond while leaving the aldehyde group intact, a challenging task as the hydrogenation of the C=C bond is thermodynamically favored over the C=O bond acs.orgtandfonline.comresearchgate.net. The selective hydrogenation of the α,β-unsaturated aldehyde to the corresponding saturated aldehyde is a critical step for obtaining certain derivatives. The patent describes a selective hydrogenation of the unsaturated intermediate at elevated hydrogen pressures (25-55 bar) to yield 2,4-dimethyl-4-phenyl-1-pentanal google.com. This demonstrates a strategy to reduce the conjugated double bond selectively, thus creating a new saturated aldehyde derivative from the parent compound.

Post-Hydroformylation Transformations and Derivatizations of the Aldehyde

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. wikipedia.orgamazonaws.com This process, formalized by E.J. Corey, allows chemists to logically plan a synthetic route by identifying key bond disconnections and the corresponding synthons, which are idealized fragments that may not exist in reality but represent a specific reactive species. wikipedia.org

Key Disconnections and Synthon Identification

The structure of this compound offers several logical points for disconnection. The primary goal is to break the molecule down into simpler, commercially available precursors. ub.edu

A logical primary disconnection is at the C2-C3 bond, which is an approach often used for aldehydes and ketones. This disconnection simplifies the carbon skeleton significantly.

Disconnection (a): C2-C3 bond

This break suggests an aldol-type condensation or a Michael addition reaction in the forward synthesis.

Synthon 1: A d² synthon (an electrophilic aldehyde carbon). The synthetic equivalent is an α,β-unsaturated aldehyde.

Synthon 2: A d¹ synthon (a nucleophilic carbon). The synthetic equivalent would be an organometallic reagent, such as an organocuprate derived from 2-phenylpropane.

Another strategic disconnection can be made at the C3-C4 bond.

Disconnection (b): C3-C4 bond

This disconnection points towards a synthesis involving the alkylation of a suitable nucleophile.

Synthon 3: An acyl anion equivalent or a homoenolate synthon at C1-C3. A potential synthetic equivalent is a protected cyanohydrin or a dithiane derivative.

Synthon 4: An electrophilic synthon corresponding to the tertiary benzylic fragment. The synthetic equivalent would be a tertiary halide like 2-bromo-2-phenylpropane.

A patent for the preparation of this compound describes a synthesis involving the hydroformylation of 3-methyl-3-phenyl-1-butene. google.com This suggests a retrosynthetic disconnection of the C1-C2 bond and the formyl group hydrogen.

Disconnection (c): Formyl Group (C1 and its attached H)

This corresponds to a hydroformylation reaction in the forward synthesis.

Precursor: The alkene, 3-methyl-3-phenyl-1-butene. This alkene can be synthesized from simpler starting materials.

DisconnectionBondSynthonsPotential Synthetic EquivalentsCorresponding Forward Reaction
(a)C2—C3d² (electrophilic) & d¹ (nucleophilic)α,β-Unsaturated aldehyde & OrganocuprateMichael Addition
(b)C3—C4Acyl anion equivalent & Electrophilic benzyl fragmentDithiane derivative & 2-Bromo-2-phenylpropaneAlkylation
(c)C1—CHOAlkene3-Methyl-3-phenyl-1-buteneHydroformylation

Application of Umpolung Strategy in Carbonyl Chemistry

Umpolung, or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. scribd.comacs.org In carbonyl chemistry, the carbonyl carbon is inherently electrophilic. An umpolung strategy makes this carbon nucleophilic, often through the use of an acyl anion equivalent. researchgate.net

For the synthesis of this compound, an umpolung approach could be envisioned based on the C3-C4 disconnection. The three-carbon aldehyde fragment would need to act as a nucleophile to attack the electrophilic benzylic fragment.

Conceptual Umpolung Pathway:

Generation of an Acyl Anion Equivalent: Propanal can be converted into a nucleophilic species. A common method is the formation of a 1,3-dithiane derivative. The proton at C-2 of the dithiane is acidic and can be removed by a strong base like n-butyllithium, generating a carbanion that is a synthetic equivalent of an acyl anion. stackexchange.com

Nucleophilic Attack: This dithiane anion can then act as a nucleophile, attacking an appropriate electrophile, such as 2-bromo-2-phenylpropane.

Deprotection: The final step involves the hydrolysis of the dithiane group to regenerate the aldehyde functionality, yielding the target molecule. This step is typically achieved using reagents like mercury(II) chloride.

This umpolung strategy allows for the formation of a carbon-carbon bond that would be challenging to form using conventional carbonyl chemistry, where the aldehyde group would normally be susceptible to nucleophilic attack itself. organic-chemistry.org

Strategic Functional Group Interconversions (FGI)

Functional Group Interconversion (FGI) is a fundamental strategy where one functional group is converted into another. fiveable.mesolubilityofthings.com This is often done to manage reactivity during a synthesis or because the target functional group is difficult to install directly. fiveable.me For this compound, several FGI approaches are feasible.

Oxidation of a Primary Alcohol: The most common FGI route to an aldehyde is the oxidation of the corresponding primary alcohol, 5-methyl-5-phenyl-1-pentanol. To avoid over-oxidation to the carboxylic acid, mild oxidizing agents are required. fiveable.me

Oxidizing AgentDescription
Pyridinium chlorochromate (PCC)A mild oxidant that reliably converts primary alcohols to aldehydes. solubilityofthings.com
Swern OxidationUses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, suitable for sensitive substrates.
Dess-Martin Periodinane (DMP)A hypervalent iodine reagent that offers mild conditions and high yields.

Reduction of a Carboxylic Acid Derivative: The aldehyde can also be formed by the partial reduction of a carboxylic acid (5-methyl-5-phenylpentanoic acid) or its derivatives, like an ester or an acyl chloride.

Starting MaterialReagentDescription
Ester (e.g., Methyl 5-methyl-5-phenylpentanoate)Diisobutylaluminium hydride (DIBAL-H)Reduces esters to aldehydes, typically at low temperatures to prevent further reduction to the alcohol. stackexchange.comvanderbilt.edu
Acyl Chloride (5-methyl-5-phenylpentanoyl chloride)Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H)A less reactive hydride source that selectively reduces acyl chlorides to aldehydes (Rosenmund reduction is an alternative).
Nitrile (5-methyl-5-phenylpentanenitrile)DIBAL-HNitriles can be reduced to an intermediate imine, which is then hydrolyzed to the aldehyde. vanderbilt.edu

Stereochemical Considerations in Retrosynthetic Design

The target molecule, this compound, possesses a stereocenter at the C4 position. Therefore, a complete synthetic plan must address the stereochemical outcome of the reaction. Unless a stereoselective method is employed, the synthesis will result in a racemic mixture of (R)- and (S)-enantiomers. dalalinstitute.com

In retrosynthetic design, it is crucial to identify steps where stereochemistry can be introduced or controlled.

Asymmetric Synthesis: The goal is to create one enantiomer preferentially over the other. google.com This can be achieved by using:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the key bond-forming step, the auxiliary is removed.

Chiral Catalysts: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This is often the most efficient approach.

Chiral Reagents: A stoichiometric amount of a chiral reagent is used to induce asymmetry.

Stereospecific and Stereoselective Reactions: When planning the forward synthesis, reactions that are known to be stereospecific (where the stereochemistry of the starting material dictates the stereochemistry of the product) or stereoselective (where one stereoisomer is formed preferentially) should be chosen. youtube.com For instance, in an alkylation approach to form the C3-C4 bond, an enantioselective alkylation protocol could be employed.

Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers through a process called resolution. This often involves reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography.

Advanced Catalysis in the Synthesis and Transformation of Related Aldehydes

Modern synthetic chemistry heavily relies on advanced catalytic methods to achieve high efficiency, selectivity, and sustainability. For aldehydes, which are versatile synthetic intermediates, catalytic transformations are particularly important for constructing complex molecular architectures.

Organocatalytic Strategies for Enantioselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, complementing traditional metal-based catalysts. For aldehydes, enamine and iminium ion catalysis are two of the most prominent strategies. nih.gov These methods allow for a wide range of enantioselective transformations, often proceeding with high stereocontrol. acs.org

Enantioselective α-Functionalization: By reacting an aldehyde with a chiral secondary amine catalyst (like proline), a nucleophilic enamine intermediate is formed. acs.org This enamine can then react with various electrophiles to achieve enantioselective α-functionalization.

Enantioselective β-Functionalization: The use of iminium ion catalysis, where the aldehyde is converted into an electrophilic iminium ion, allows for nucleophilic attack at the β-position of α,β-unsaturated aldehydes. nih.gov

Below is a table summarizing key organocatalytic transformations applicable to aldehydes, which could be adapted for the synthesis of chiral derivatives related to this compound.

TransformationCatalyst TypeTypical CatalystElectrophile/NucleophileProduct TypeRef
α-OxidationEnamineL-ProlineNitrosobenzeneα-Oxyaldehyde acs.org
α-ChlorinationEnamineChiral AmineN-Chlorosuccinimide (NCS)α-Chloroaldehyde organic-chemistry.org
α-AlkylationEnamineChiral AmineBromomalonates (photo-excited)α-Alkylated Aldehyde acs.org
β-FunctionalizationIminiumChiral Amine(via oxidative enamine catalysis)β-Functionalized Aldehyde nih.gov
HydrophosphonylationSquaramideChiral SquaramideDiphenylphosphiteα-Hydroxy Phosphonate rsc.org

These organocatalytic methods provide powerful avenues for creating complex, enantiomerically enriched molecules from simple aldehyde precursors. organic-chemistry.org The development of novel catalysts continues to expand the scope of these transformations, enabling the synthesis of valuable chiral building blocks for various applications. nih.gov

Role of Bifunctional Catalysts (e.g., DBU in Aldehyde Reactions)

Bifunctional catalysis involves the synergistic action of two distinct functional groups within a single catalyst molecule to promote a chemical reaction. pku.edu.cn This cooperative effect can lead to enhanced reactivity and selectivity compared to monofunctional catalysts. pku.edu.cn In the context of aldehyde reactions, bifunctional catalysts often possess both a basic site to deprotonate the aldehyde, forming a nucleophilic enolate, and an acidic or hydrogen-bond donor site to activate the electrophile.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a potent, sterically hindered, non-nucleophilic organic base widely employed in organic synthesis. acs.orgnih.gov While primarily recognized for its basicity, DBU can exhibit bifunctional characteristics, particularly when a proton source is available to form its conjugate acid. This conjugate acid can then act as a hydrogen-bond donor, activating an electrophilic carbonyl group, while the DBU base activates the nucleophile. This dual activation model is crucial in understanding its efficacy in various aldehyde transformations, including aldol-type condensation reactions which are fundamental to the potential synthesis of molecules like this compound.

Detailed Research Findings

Research into DBU-catalyzed aldehyde reactions has elucidated its mechanism and scope. DBU's primary role is to facilitate the formation of an enolate intermediate by abstracting an α-proton from an aldehyde. This enolate is a powerful nucleophile that can then attack another aldehyde molecule.

In the presence of a co-catalyst like water, the DBU-H₂O complex can act as a Brønsted base, which is effective for aldol condensation reactions. researchgate.netresearchgate.net DBU itself is a strong base and can catalyze the condensation of aldehydes. acs.org For instance, DBU has been effectively used in the condensation of various aldehydes with other carbonyl compounds. d-nb.info

While direct synthesis of this compound using a DBU-catalyzed self-condensation of a hypothetical precursor aldehyde is not extensively documented in readily available literature, the principles of DBU-catalyzed aldol reactions provide a foundational understanding. The reaction would theoretically involve the deprotonation of an aldehyde at the α-position by DBU to form an enolate. This enolate would then nucleophilically attack the carbonyl carbon of a second aldehyde molecule. A subsequent dehydration step would lead to an α,β-unsaturated aldehyde.

The table below summarizes representative conditions and outcomes for DBU-catalyzed reactions involving aldehydes, which serve as a model for understanding its potential role in the synthesis of complex aldehydes.

Aldehyde Substrate(s)Catalyst SystemSolventTemperature (°C)Reaction TimeProduct TypeYield (%)Reference
Isophorone and BenzaldehydeDBU/H₂OWater602 hAldol Condensation ProductHigh semanticscholar.org
Furfural and AcetoneDBUSolvent-free50-90N/AAldol Condensation Productup to 98 korea.ac.kr
Aliphatic Aldehydes and PartheninDBUN/AN/AN/ABaylis-Hillman ProductN/A nih.gov
Ethyl Diazoacetate and various AldehydesDBU (10 mol%)AcetonitrileRoom TempN/Aβ-hydroxy α-diazo carbonylsHigh beilstein-journals.org

The data indicates that DBU is a versatile catalyst for promoting reactions of aldehydes with a variety of partners. The formation of carbon-carbon bonds, essential for constructing the backbone of molecules like this compound, is efficiently catalyzed by DBU under relatively mild conditions. The choice of solvent and the presence of co-catalysts like water can significantly influence the reaction pathway and outcome. semanticscholar.org

Mechanistic Investigations of Reactions Involving 4 Methyl 4 Phenyl 1 Pentanal

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The chemical behavior of 4-methyl-4-phenyl-1-pentanal is dictated by the reactivity of its two primary functional components: the aldehyde group and the substituted phenyl ring. Understanding the mechanisms of its reactions is crucial for controlling reaction outcomes and designing synthetic pathways.

The aldehyde functional group is characterized by a carbonyl carbon that is electrophilic due to the electronegativity of the oxygen atom. This makes it a prime target for nucleophilic attack. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is often followed by protonation of the oxygen anion to yield the final product.

For this compound, the reaction pathway is influenced by the steric bulk of the 4-methyl-4-phenylpropyl group attached to the carbonyl. This bulky substituent can hinder the approach of the nucleophile, potentially slowing the reaction rate compared to less substituted aldehydes.

Common nucleophilic addition reactions for aldehydes like this compound include:

Grignard Reactions: Reaction with organomagnesium halides (R-MgX) to form secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Cyanohydrin Formation: Addition of hydrogen cyanide to form a cyanohydrin.

Acetal Formation: Reaction with alcohols under acidic conditions to form acetals, which can serve as protecting groups for the aldehyde.

The stereochemical outcome of these additions can be influenced by the chiral center at the 4-position if the starting material is enantiomerically enriched, potentially leading to diastereoselective product formation.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (also known as a sigma complex or benzenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

The substituent already present on the benzene (B151609) ring significantly influences both the rate of the reaction and the position of the incoming electrophile. wikipedia.org In this compound, the phenyl ring is substituted with an alkyl group (a 4-methyl-1-pentanal group). Alkyl groups are known as activating groups, meaning they increase the rate of electrophilic aromatic substitution by donating electron density to the ring, which stabilizes the carbocation intermediate. wikipedia.org

Furthermore, alkyl groups are ortho, para-directors. This means they direct incoming electrophiles to the positions ortho (C2 and C6) and para (C4) to the point of attachment. This directional effect is due to the greater stabilization of the carbocation intermediate when the positive charge is located on the carbon bearing the alkyl group, allowing for positive inductive effects to delocalize the charge. Steric hindrance from the bulky alkyl substituent may favor substitution at the less hindered para position over the ortho positions.

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound
ReactionElectrophile (E+)Major Products (Predicted)Minor Products (Predicted)
NitrationNO₂⁺4-(4-nitrophenyl)-4-methyl-1-pentanal4-(2-nitrophenyl)-4-methyl-1-pentanal
BrominationBr⁺4-(4-bromophenyl)-4-methyl-1-pentanal4-(2-bromophenyl)-4-methyl-1-pentanal
Friedel-Crafts AcylationRCO⁺4-(4-acylphenyl)-4-methyl-1-pentanal4-(2-acylphenyl)-4-methyl-1-pentanal

The photochemistry of this compound can be inferred by considering analogous aromatic aldehydes and ketones. Upon absorption of UV light, the molecule is promoted to an electronic excited state. msu.edu Aryl ketones and aldehydes can undergo several photochemical transformations, with the specific pathway depending on the structure and reaction conditions.

One of the most common photochemical reactions for carbonyl compounds is the Norrish Type II reaction . This intramolecular reaction occurs if there is a hydrogen atom on the γ-carbon (gamma-carbon) that can be abstracted by the excited carbonyl oxygen. In this compound, the γ-carbon is the one bearing the phenyl and methyl groups. The mechanism involves the formation of a 1,4-biradical intermediate, which can then either cleave to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative.

Another potential pathway is the Norrish Type I cleavage , which involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon. msu.edu This would result in the formation of a formyl radical and a 3-methyl-3-phenylbutyl radical. These radical species can then undergo various secondary reactions.

The phenyl group itself can participate in photochemical reactions, such as [2+2] photocycloadditions with alkenes, although these are generally less common for simple substituted benzenes compared to carbonyl-centered reactions. acs.org

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies specifically on this compound are not extensively documented in publicly available literature. However, the principles of chemical kinetics can be applied to predict its reactivity. The rate of nucleophilic addition to the aldehyde would be determined by factors such as the concentration of reactants, temperature, solvent, and the presence of catalysts.

For electrophilic aromatic substitution, the rate of reaction is influenced by the activating nature of the alkyl substituent on the phenyl ring. It is expected that this compound would react faster than unsubstituted benzene in EAS reactions. Kinetic studies of similar alkylbenzenes often show a significant rate enhancement. For example, the rate of nitration of toluene (B28343) (methylbenzene) is about 25 times faster than that of benzene. A similar activating effect would be anticipated for this compound.

Computational studies on analogous reactions, such as the reaction of 4-methyl aniline (B41778) with hydroxyl radicals, have utilized Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate reaction rate coefficients over a wide range of temperatures and pressures. mdpi.comresearchgate.net Similar methodologies could be employed to predict the kinetic parameters for reactions involving this compound.

Table 2: Factors Influencing Reaction Rates of this compound
Reaction TypeFactorEffect on Reaction Rate
Nucleophilic AdditionSteric HindranceDecreases rate due to bulky substituent near carbonyl
Nucleophile StrengthIncreases rate with stronger nucleophiles
Catalyst (Acid/Base)Increases rate by activating the carbonyl or nucleophile
Electrophilic Aromatic SubstitutionActivating GroupIncreases rate due to electron-donating alkyl substituent
Electrophile StrengthIncreases rate with stronger electrophiles

Computational Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools for investigating reaction mechanisms, complementing experimental studies by offering insights into transient species like transition states that are difficult to observe directly. bath.ac.uk

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. scirp.org It is particularly valuable for locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net By calculating the potential energy surface for a reaction, DFT can elucidate the detailed mechanistic pathway.

For reactions involving this compound, DFT calculations could be used to:

Analyze Nucleophilic Addition: Model the approach of a nucleophile to the aldehyde carbonyl, calculate the activation energy barrier for the formation of the tetrahedral intermediate, and predict the stereochemical outcome of the reaction.

Investigate EAS Regioselectivity: Calculate the energies of the different possible carbocation intermediates (ortho, meta, and para) formed during electrophilic attack. The calculated energies would confirm that the ortho and para transition states are lower in energy, thus explaining the observed regioselectivity. pku.edu.cn

Explore Photochemical Pathways: Model the excited state potential energy surfaces to determine the feasibility and activation barriers for Norrish Type I and Type II reactions.

Functionals like B3LYP and M06-2X are commonly employed in DFT studies of organic reactions as they provide a good balance of accuracy and computational cost. mdpi.comnih.gov The results from these calculations, such as activation energies (ΔG‡), can be used to predict reaction rates and understand how substituents influence reactivity. pku.edu.cn

Table 3: Application of DFT to Mechanistic Analysis of this compound
ReactionDFT CalculationInformation Gained
Nucleophilic AdditionTransition state energy calculationActivation energy barrier, reaction rate prediction
Electrophilic Aromatic SubstitutionEnergy comparison of ortho, meta, para intermediatesTheoretical confirmation of regioselectivity
Photochemical ReactionExcited state potential energy surfaceFeasibility of Norrish pathways, product prediction

Molecular Dynamics (MD) Simulations for Reaction Dynamics (based on related structures)

Detailed mechanistic studies on butyrophenone (B1668137), utilizing a combination of the complete-active-space self-consistent field (CASSCF) and density functional theory (DFT) methods, have elucidated the intricate photophysical and photochemical pathways that govern its reactivity. hku.hkresearchgate.net These computational approaches map the potential energy surfaces of the molecule in its ground and excited states, providing a foundational understanding of the reaction dynamics.

Upon photoexcitation, butyrophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). A crucial finding from the computational analysis is the existence of a minimum energy crossing point that connects three potential energy surfaces (S₁, T₁, and T₂). hku.hkresearchgate.net This three-surface crossing facilitates highly efficient intersystem crossing (ISC) from the initial singlet state (S₁) to the triplet manifold, with the T₂ state acting as a relay to populate the reactive T₁ state. hku.hkresearchgate.net

Once the molecule is in the triplet (T₁) state, the intramolecular 1,5-hydrogen shift, characteristic of the Norrish Type II reaction, becomes the predominant reaction pathway. researchgate.net This process involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a triplet 1,4-biradical intermediate. hku.hkresearchgate.net

The subsequent fate of this biradical is determined by further steps on the potential energy surface. Since the direct formation of excited triplet products is energetically unfavorable, the biradical must undergo another intersystem crossing from the triplet to the singlet state before subsequent reactions can occur. researchgate.net The resulting singlet 1,4-biradical exists as three distinct isomers, and the relative populations of these isomers influence the branching ratios of the final products. researchgate.net From this singlet biradical intermediate, several reaction pathways are possible:

Decomposition (β-scission): Cleavage of the Cα-Cβ bond to yield an enol and an alkene.

Cyclization (Norrish-Yang reaction): Intramolecular recombination of the radical centers to form a cyclobutanol derivative.

Disproportionation: Back-hydrogen transfer to regenerate the ground-state ketone.

The computational investigation of butyrophenone provides a detailed energetic and mechanistic framework that is highly relevant for predicting the photochemical behavior of this compound. The presence of the phenyl group, the carbonyl moiety, and the aliphatic chain with γ-hydrogens in both molecules suggests that this compound would likely undergo a similar Norrish Type II reaction pathway upon photoexcitation, proceeding through analogous excited states and biradical intermediates. The substitution at the 4-position (a methyl and a phenyl group) would influence the stability of the radical intermediates and potentially alter the kinetics and product distribution compared to butyrophenone, a hypothesis that could be explored in future dedicated MD and quantum chemical simulations.

Computational Method Key Finding Relevance to Reaction Dynamics
CASSCF & DFTIdentification of a three-surface crossing point (S₁, T₁, T₂)Explains the high efficiency of intersystem crossing from the initially excited singlet state to the reactive triplet state. hku.hkresearchgate.net
DFT CalculationsThe 1,5-Hydrogen shift is the predominant pathway from the T₁ stateEstablishes the Norrish Type II reaction as the major photochemical process. researchgate.net
DFT CalculationsCharacterization of a triplet 1,4-biradical intermediateIdentifies the key transient species formed after the intramolecular hydrogen abstraction. hku.hkresearchgate.net
DFT CalculationsIdentification of three singlet 1,4-biradical isomers post-ISCThe geometry of these isomers influences the branching ratios of the subsequent decomposition and cyclization products. researchgate.net

Advanced Spectroscopic Characterization of 4 Methyl 4 Phenyl 1 Pentanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 4-Methyl-4-phenyl-1-pentanal, the aldehydic proton is expected to be the most downfield signal, typically appearing in the range of 9-10 ppm due to its deshielded nature. Protons on the phenyl ring would likely resonate between 7.0 and 7.5 ppm. The aliphatic protons would appear at higher field, with their chemical shifts influenced by their proximity to the phenyl and aldehyde groups.

While the specific ¹H NMR data for this compound is not directly reported, a patent for the closely related compound, 4-methyl-4-(p-methyl-phenyl)-1-pentanal, provides valuable insight. The reported ¹H-NMR (in CDCl₃) shows a singlet for the aldehydic proton at δ = 9.58 ppm (1H), a multiplet for the aromatic protons between δ = 7.1-7.4 ppm (4H), a singlet for the additional methyl group on the phenyl ring at δ = 2.31 ppm (3H), two triplets for the methylene (B1212753) groups at δ = 2.2 ppm (2H) and δ = 1.92 ppm (2H), and a singlet for the gem-dimethyl groups at δ = 1.02 ppm (6H). nih.gov Based on this, the expected ¹H NMR chemical shifts for this compound are summarized in the table below.

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Aldehydic H~9.6Triplet1H
Aromatic H~7.2-7.4Multiplet5H
Methylene H (α to CHO)~2.4Multiplet2H
Methylene H (β to CHO)~2.0Multiplet2H
Methyl H~1.3Singlet6H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of 190-215 ppm. rsc.org The aromatic carbons would appear between 125-150 ppm. The aliphatic carbons would resonate at higher field. Due to the symmetry in the isopropyl group, the two methyl carbons are expected to be equivalent, resulting in a single signal.

Carbon Expected Chemical Shift (ppm)
Carbonyl C~200
Aromatic C (quaternary)~145
Aromatic C-H~126-129
Methylene C (α to CHO)~45
Methylene C (β to CHO)~35
Quaternary C (aliphatic)~38
Methyl C~25

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the aldehydic proton and the adjacent methylene protons, as well as between the two methylene groups in the pentanal chain. This would confirm the -CH₂-CH₂-CHO connectivity.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra. For instance, the signal for the aldehydic proton would correlate with the signal for the carbonyl carbon, and the signals for the methylene protons would correlate with their respective carbon signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. For this compound, the most prominent feature would be the strong C=O stretching vibration of the aldehyde group, expected around 1705-1730 cm⁻¹. rsc.org The presence of an aromatic ring would give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. A patent for 4-methyl-4-(p-tert-butyl-phenyl)-1-pentanal reports a C=O stretching frequency at 1725 cm⁻¹, which is consistent with an aliphatic aldehyde. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is typically a strong band in the Raman spectrum as well. The aromatic ring vibrations are often strong in Raman spectra due to the polarizability of the π-electron system.

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
Aromatic C-H stretch3000-3100Strong
Aliphatic C-H stretch2850-3000Strong
Aldehyde C-H stretch2720, 2820Medium
C=O stretch (Aldehyde)1705-1730Strong
Aromatic C=C stretch1450-1600Strong

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound (C₁₂H₁₆O), the molecular weight is 176.25 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 176.

Common fragmentation pathways for aldehydes include α-cleavage (loss of the alkyl chain) and McLafferty rearrangement. nih.gov For this compound, a significant fragment would be expected from the loss of a propyl group, leading to a fragment ion corresponding to the phenyl-isopropyl cation.

The mass spectrum of the related 4-methyl-4-(p-methyl-phenyl)-1-pentanal shows a molecular ion peak at m/z 190 (M⁺) and a base peak at m/z 133, which corresponds to the loss of the C₄H₇O fragment. nih.gov This suggests a similar fragmentation pattern for this compound, with a prominent peak corresponding to the phenyl-isopropyl cation.

Integration of Spectroscopic Data with Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting and interpreting spectroscopic data. By calculating the optimized geometry of a molecule, it is possible to predict its NMR chemical shifts, vibrational frequencies (IR and Raman), and other spectroscopic properties.

These calculated spectra can be compared with experimental data to confirm the structure of the molecule and to gain a deeper understanding of the relationship between its structure and spectroscopic properties. For instance, DFT calculations can help to assign complex vibrational modes in the IR and Raman spectra and can provide insights into the electronic structure that influences the NMR chemical shifts. While specific quantum chemical studies on this compound are not prevalent in the literature, the methodologies are well-established for aromatic aldehydes and similar compounds. nih.gov

Theoretical and Computational Chemistry Studies of 4 Methyl 4 Phenyl 1 Pentanal

Electronic Structure Analysis

The electronic structure of a molecule dictates its physical and chemical properties. Computational methods allow for a detailed investigation of electron distribution and energy levels, providing insights into reactivity and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. arxiv.orgrsc.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For 4-Methyl-4-phenyl-1-pentanal, the HOMO is expected to be localized on the electron-rich phenyl group or the lone pairs of the oxygen atom. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl (C=O) group, which is a common feature for aldehydes and ketones. libretexts.org

Illustrative Data: Frontier Molecular Orbitals of this compound

Parameter Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule and to predict how it will interact with other molecules. hmdb.caopenstax.org The MEP map displays regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). hmdb.ca

In the case of this compound, the MEP map would be expected to show a region of high negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the aldehydic hydrogen. The phenyl group would likely exhibit a region of moderate negative potential due to its π-electron cloud.

Illustrative Data: MEP Values at Key Locations on the Molecular Surface

Location Electrostatic Potential (kcal/mol)
Carbonyl Oxygen -35.0
Aldehydic Hydrogen +20.5
Center of Phenyl Ring -15.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding in a molecule. libretexts.org It allows for the calculation of atomic charges and the analysis of charge transfer interactions between filled donor orbitals and empty acceptor orbitals. researchgate.net This analysis can reveal important information about hyperconjugation and resonance effects that contribute to molecular stability.

Illustrative Data: Natural Atomic Charges for Selected Atoms

Atom Natural Charge (e)
O (Carbonyl) -0.65
C (Carbonyl) +0.50
C (Phenyl, ipso) -0.10
H (Aldehydic) +0.15

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Molecular Modeling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular modeling techniques are employed to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

Illustrative Data: Relative Energies of Hypothetical Conformers

Conformer Relative Energy (kcal/mol)
1 (Global Minimum) 0.00
2 1.25
3 2.10

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Properties

Computational chemistry can be a powerful tool for predicting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

For this compound, the predicted IR spectrum would show a characteristic strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the range of 1720-1740 cm⁻¹. masterorganicchemistry.com Another key feature would be the C-H stretching vibration of the aldehyde group, which appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. openstax.org

The predicted ¹H NMR spectrum would feature a highly deshielded signal for the aldehydic proton, expected to appear in the 9-10 ppm range. libretexts.org The protons on the carbon adjacent to the carbonyl group would also be deshielded and appear around 2.0-2.5 ppm. libretexts.org The protons of the phenyl group would resonate in the aromatic region (around 7-8 ppm), and the methyl and methylene (B1212753) protons would appear in the upfield region. The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon in the 190-215 ppm range. libretexts.org

Illustrative Data: Predicted IR Frequencies and Intensities

Vibrational Mode Frequency (cm⁻¹) Intensity
C=O Stretch 1735 Strong
Aldehydic C-H Stretch 2725, 2825 Weak
Aromatic C-H Stretch 3050 Medium
Aliphatic C-H Stretch 2960 Strong

Note: The data in this table is hypothetical and for illustrative purposes only.

Illustrative Data: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic H/C 9.8 202.5
Phenyl H/C 7.2-7.4 126-145
CH₂ adjacent to C=O 2.4 45.0
CH₃ 1.3 22.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Synthetic Utility and Research Applications of 4 Methyl 4 Phenyl 1 Pentanal

Strategic Building Block in Organic Synthesis

The aldehyde functionality and the quaternary benzylic carbon in 4-Methyl-4-phenyl-1-pentanal make it a versatile building block in organic synthesis. The reactivity of the aldehyde group allows for a variety of chemical transformations, paving the way for the synthesis of more complex molecular architectures.

While specific examples of this compound being directly used as a precursor for advanced pharmaceutical intermediates are not extensively documented in publicly available literature, its chemical structure suggests potential applications. The aldehyde group is a key functional group in organic synthesis, readily undergoing reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions.

For instance, the aldehyde can be converted into an amino group via reductive amination, a fundamental transformation in the synthesis of many pharmaceutical compounds. Furthermore, it can participate in multi-component reactions, which are efficient methods for building molecular complexity and are often employed in the generation of compound libraries for drug discovery. The presence of the phenyl group provides a scaffold that is common in many biologically active molecules.

Potential Transformations of this compound for Pharmaceutical Synthesis:

Reaction TypeProduct Functional GroupPotential Therapeutic Area (Illustrative)
OxidationCarboxylic AcidAnti-inflammatory, Cardiovascular
ReductionPrimary AlcoholAnesthetics, Antivirals
Reductive AminationPrimary/Secondary AmineCNS disorders, Anticancer
Wittig ReactionAlkeneAnticholesteremic, Antifungal
Grignard ReactionSecondary AlcoholAntihistamines, Antipsychotics

This table is illustrative of the potential synthetic pathways and does not represent documented, specific applications of this compound in pharmaceutical development.

The molecular framework of this compound serves as a valuable scaffold for the elaboration of more complex chemical structures. The aldehyde group is a prime site for chain extension and the introduction of new functionalities. For example, it can undergo aldol (B89426) condensation reactions to form α,β-unsaturated aldehydes, which are themselves versatile intermediates.

Research has shown that this compound can be derivatized to create related fragrance molecules. For example, it can be reacted with formaldehyde (B43269) in the presence of a catalyst to yield 2,4-dimethyl-4-phenyl-1-pentanal, a compound with its own distinct olfactory properties. This demonstrates its utility in building molecular complexity even within the realm of aroma chemicals. The synthesis of such derivatives highlights the potential for this compound to act as a starting point for more intricate molecular designs.

Derivatization for Exploration in Materials Science Research

The potential for this compound to be utilized in materials science stems from the reactivity of its aldehyde group and the properties conferred by the aromatic ring.

There is no direct evidence in the reviewed literature of this compound being used as a monomer for the synthesis of polyolefins. The polymerization of olefins typically involves the carbon-carbon double bond of an alkene monomer. However, aldehydes can be transformed into monomers suitable for polymerization. For instance, the aldehyde could be converted to a vinyl group through a Wittig reaction, creating a styrene-like monomer. The resulting polymer would incorporate the bulky 4-methyl-4-phenylpentyl side chain, which could influence the physical properties of the polymer, such as its glass transition temperature and solubility.

While research on the polymerization of 4-methyl-1-pentene (B8377) has led to the development of high-performance polyolefins, similar investigations involving derivatives of this compound have not been reported.

The aldehyde functionality of this compound offers a handle for covalent attachment to surfaces or incorporation into larger macromolecular structures, a key aspect of functional materials development. Aldehydes can react with amines to form Schiff bases, which can be a method for surface modification of materials bearing amino groups. This could be used to alter the surface properties of materials, for example, to control wetting or adhesion.

Furthermore, the phenyl group can be functionalized to introduce other reactive groups, further expanding the possibilities for creating functional materials. However, it is important to note that while theoretically possible, specific applications of this compound in this area are not currently documented in scientific literature.

Investigation of Olfactory Properties and Structure-Odor Relationships

The most well-documented application of this compound is in the field of fragrances. It has been identified as a valuable aroma chemical with a unique and interesting scent profile.

It has been found that this compound possesses a highly interesting herbaceous, fresh fragrance with a woody note. This distinct scent profile makes it a valuable component in various perfume compositions. Even at low dosages, it can bring expression and radiance to compositions of the Fougère and Chypre types.

The investigation of this compound and its derivatives contributes to the broader understanding of structure-odor relationships (SORs). By synthesizing and evaluating the olfactory properties of related molecules, researchers can gain insights into how specific structural features influence the perceived scent. For example, the synthesis of 2,4-dimethyl-4-phenyl-pentanal from this compound and the characterization of its green, fresh leaf scent with a woody note provide valuable data points for SOR studies.

Olfactory Profile of this compound and a Key Derivative:

CompoundReported Odor CharacteristicsApplication in Fragrance
This compoundHerbaceous, fresh, woody noteEnhances Fougère and Chypre type compositions
2,4-Dimethyl-4-phenyl-pentanalGreen, fresh leaves, woody noteProvides a particular freshness to compositions

The study of such compounds helps in the rational design of new fragrance molecules with desired scent profiles and performance characteristics, such as longevity and diffusion.

Biochemical Research Implications

The biochemical research landscape for this compound is currently focused on its potential metabolic pathways and its prospective applications as a chemical probe to investigate biological systems. While direct studies on this specific compound are limited, its structural features as an aromatic aldehyde allow for informed predictions regarding its biochemical behavior, drawing parallels from well-understood metabolic routes of similar xenobiotics.

Studies on Metabolic Pathways and Biotransformations

The biotransformation of xenobiotics like this compound is a critical area of study in toxicology and pharmacology, primarily occurring in the liver. nih.gov This process typically involves a series of enzymatic reactions categorized into Phase I and Phase II metabolism, which aim to increase the water solubility of the compound to facilitate its excretion. nih.gov

Phase I Metabolism:

For aromatic aldehydes, Phase I reactions are predominantly catalyzed by two major enzyme superfamilies: Cytochrome P450 (CYP) and Aldehyde Dehydrogenases (ALDHs). frontiersin.orgwordpress.comnih.govnih.govresearchgate.net

Oxidation by Aldehyde Dehydrogenase (ALDH): The aldehyde functional group of this compound is susceptible to oxidation. ALDHs are a group of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. frontiersin.orgdntb.gov.ua This is a crucial detoxification pathway, as aldehydes are often reactive and potentially toxic molecules. creative-proteomics.comresearchgate.net The resulting carboxylic acid, 4-methyl-4-phenylpentanoic acid, would be more polar than the parent aldehyde.

Metabolism by Cytochrome P450 (CYP): The CYP superfamily of heme-containing monooxygenases plays a central role in the metabolism of a vast number of xenobiotics. wordpress.comnih.govnih.govresearchgate.net For this compound, CYP-mediated reactions could occur at several sites on the molecule:

Aromatic Hydroxylation: The phenyl ring is a likely target for hydroxylation, a common reaction catalyzed by CYPs. researchgate.net This would introduce a hydroxyl group onto the aromatic ring, forming a phenolic metabolite.

Aliphatic Hydroxylation: The pentanal chain also presents sites for hydroxylation by CYP enzymes.

The biotransformation of xenobiotics can sometimes lead to the formation of reactive metabolites. nih.gov For instance, CYP-mediated oxidation of aromatic rings can potentially form epoxides, which are reactive intermediates. nih.gov

Phase II Metabolism:

Following Phase I reactions, the modified compound can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules to the functional groups introduced during Phase I, further increasing water solubility.

Glucuronidation: If a hydroxyl group is introduced into the molecule during Phase I, it can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: Phenolic metabolites can also be sulfated by sulfotransferases (SULTs).

The table below summarizes the potential metabolic transformations of this compound.

PhaseEnzyme SuperfamilyPotential ReactionResulting Metabolite
Phase I Aldehyde Dehydrogenase (ALDH)Oxidation of the aldehyde group4-Methyl-4-phenylpentanoic acid
Phase I Cytochrome P450 (CYP)Aromatic hydroxylationHydroxylated this compound
Phase I Cytochrome P450 (CYP)Aliphatic hydroxylationHydroxylated this compound
Phase II UDP-glucuronosyltransferase (UGT)Glucuronide conjugation of a hydroxylated metaboliteGlucuronide conjugate
Phase II Sulfotransferase (SULT)Sulfate conjugation of a phenolic metaboliteSulfate conjugate

Research into Interactions with Biological Systems (Focus on Chemical Probes)

The aldehyde functional group is chemically reactive and can participate in various interactions with biological molecules, making aldehydes potential candidates for the development of chemical probes. Chemical probes are small molecules used to study and manipulate biological systems.

The reactivity of the aldehyde in this compound towards nucleophiles, such as the amino groups in proteins, suggests its potential to form Schiff bases. This covalent interaction could be exploited in the design of probes to label specific proteins or cellular components.

Recent advancements in chemical biology have led to the development of fluorescent probes for the detection of aldehydes in living systems. mdpi.comnih.govrsc.org These probes often utilize a reaction with the aldehyde to induce a change in fluorescence, allowing for the visualization and quantification of aldehydes in cells and tissues. mdpi.comnih.govrsc.org While no specific probes have been developed based on the this compound scaffold, its structural characteristics could inform the design of novel probes. For instance, the phenylpentanal backbone could be functionalized with a fluorophore, creating a molecule that could report on the activity of aldehyde-metabolizing enzymes or the presence of specific nucleophilic targets in a biological system.

The table below outlines the principles and potential applications of aldehyde-based chemical probes.

Principle of ActionPotential ApplicationExample of Probe Design Element
Covalent modification of nucleophiles (e.g., protein lysine (B10760008) residues)Protein labeling and activity-based protein profilingAldehyde functional group
Reaction-based fluorescence turn-onDetection and quantification of aldehydes in biological systemsAldehyde moiety linked to a fluorophore that is quenched until reaction
Enzyme substrate mimicryProbing the activity of aldehyde-metabolizing enzymes (e.g., ALDHs)Aromatic aldehyde structure that is recognized by the enzyme active site

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of aldehydes often relies on hydroformylation, a powerful process that converts alkenes into aldehydes. rsc.orgthieme-connect.com For 4-Methyl-4-phenyl-1-pentanal, this involves the hydroformylation of its precursor, 4-methyl-4-phenyl-1-pentene. While effective, traditional methods are evolving to meet modern green chemistry standards, focusing on catalyst reusability, renewable feedstocks, and environmentally benign reaction media. rsc.orgresearchgate.netrsc.org

Emerging sustainable strategies that could be applied to the synthesis of this compound include:

Reusable Catalyst Systems : A major focus is on developing catalysts that can be easily separated and recycled, reducing waste and cost. researchgate.net This includes immobilizing homogeneous rhodium or cobalt catalysts on solid supports or using aqueous biphasic systems. researchgate.netstraitsresearch.com Micellar catalysis, where the reaction occurs in nano-sized surfactant aggregates in water, represents a particularly promising frontier, offering high reaction rates and straightforward catalyst recycling. cnr.it

Bio-Derived Feedstocks : The principles of green chemistry encourage the use of renewable starting materials. rsc.org Future research could explore pathways to synthesize the 4-methyl-4-phenyl-1-pentene precursor from bio-derived molecules, reducing the reliance on fossil fuels.

Green Solvents : Shifting away from volatile organic compounds (VOCs) is a key sustainability goal. Research into using greener solvents like water, supercritical CO₂, or ionic liquids for hydroformylation is an active area that could be applied to this synthesis. rsc.org

A comparative table of traditional versus sustainable hydroformylation approaches is presented below.

FeatureTraditional HydroformylationSustainable Hydroformylation
Catalyst Homogeneous (e.g., Rhodium, Cobalt)Heterogenized, Recyclable, Nanoparticle-based
Solvent Organic Solvents (e.g., Toluene)Water (Micellar), Supercritical Fluids, Ionic Liquids
Feedstock Petrochemical-basedPotentially Bio-based
Efficiency High Atom EconomyHigh Atom Economy with Reduced E-Factor
Recyclability Difficult, often single-useDesigned for multiple reuse cycles

Advancements in Asymmetric Catalysis for Enantioselective Production

The this compound molecule possesses a chiral center at the C4 position, meaning it exists as two non-superimposable mirror images called enantiomers. Enantiomers can have distinct biological and sensory properties. Asymmetric catalysis is the key to producing a single, desired enantiomer, a critical goal in the fine chemical and fragrance industries.

Asymmetric hydroformylation (AHF) is the most direct method to achieve this, but it has been historically challenging. nih.govacs.org Recent breakthroughs in catalyst design are overcoming these limitations. The development of sophisticated chiral ligands is at the heart of this progress, enabling high levels of control over enantioselectivity. rsc.org

Key advancements applicable to the enantioselective production of this compound include:

Novel Ligand Architectures : The design of new chiral phosphine (B1218219) and phosphoramidite (B1245037) ligands, such as bisdiazaphospholanes (BDPs) and YanPhos, has significantly expanded the scope of AHF to include a wider variety of alkenes with high selectivity. nih.govacs.orgrsc.org

Flow Chemistry : Implementing AHF in continuous flow reactors offers improved gas-liquid mixing, better temperature control, and enhanced safety, making the process more practical for industrial-scale production of single-enantiomer aldehydes. acs.org

The table below summarizes key ligand families and their performance in asymmetric hydroformylation.

Ligand FamilyKey CharacteristicsTypical Enantioselectivity (ee)
BINAPHOS Early generation phosphine-phosphite ligandGood to excellent for specific substrates
Phospholanes Rigid structure, leading to high selectivityOften >90%
Bisdiazaphospholanes (BDPs) Highly effective, modular structureCan achieve >95%
YanPhos Phosphine-phosphoramidite, versatileExcellent for a wide range of alkenes

Application of Artificial Intelligence and Machine Learning in Retrosynthetic Design

For a molecule like this compound, AI can contribute in several ways:

Route Prediction : AI tools can propose multiple synthetic routes, ranking them based on factors like cost, step count, and predicted yield. This allows chemists to explore a wider design space beyond traditional methods.

Reaction Condition Optimization : Machine learning models can predict the optimal conditions (catalyst, solvent, temperature) for a specific reaction, accelerating the experimental process.

Novel Fragrance Discovery : Beyond synthesis, AI is being used to predict the sensory properties of molecules from their structure. acs.orgchemicalbull.com Generative models can design entirely new molecules predicted to have desirable scent profiles, potentially leading to the discovery of novel fragrances with properties similar to or exceeding those of this compound. ijcrt.orgbioengineer.orgcompleteaitraining.com

Interdisciplinary Research at the Interface of Chemistry and Materials Science

While primarily known as a fragrance, the functional groups within this compound offer potential for its use as a building block in materials science. The aldehyde group is a versatile chemical handle that can participate in a variety of polymer-forming reactions. masterorganicchemistry.com

Future interdisciplinary research could explore:

Polymer Synthesis : Analogous to how phenolic aldehydes like vanillin (B372448) are used to create sustainable polyesters and polyurethanes, this compound could be chemically modified (e.g., reduction of the aldehyde to an alcohol) to create novel diols. mdpi.comresearchgate.net These diols could then be used as monomers to synthesize new polymers with unique properties conferred by the bulky phenyl group.

Functional Materials : The alkene precursor, 4-methyl-1-pentene (B8377), is used to produce a high-performance thermoplastic, Poly(4-methyl-1-pentene) (PMP), known for its low density, high transparency, and excellent chemical resistance. mdpi.com Future research could investigate the creation of novel copolymers by incorporating derivatives of this compound alongside 4-methyl-1-pentene, potentially creating materials that blend the robust physical properties of PMP with new functionalities.

This crossover from fragrance chemistry to materials science represents a significant emerging paradigm, promising to unlock new value and applications for this versatile molecule.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-4-phenyl-1-pentanal, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A viable route involves the oxidation of 4-methyl-4-phenylpentan-1-ol (CAS 33214-57-2) using mild oxidizing agents like pyridinium chlorochromate (PCC) to preserve the aldehyde functionality . Alternative approaches include cross-aldol condensation between benzaldehyde derivatives and enolates of methyl-substituted ketones, though steric hindrance from the methyl and phenyl groups may require elevated temperatures or Lewis acid catalysis (e.g., BF₃·Et₂O) . Yield optimization should prioritize inert atmospheres (N₂/Ar) and monitored reaction progress via TLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :
  • ¹H NMR : The aldehyde proton (~9-10 ppm) and splitting patterns from adjacent methyl/phenyl groups provide structural confirmation. Coupling constants (e.g., J = 2-3 Hz for aldehyde protons) help distinguish conformers .
  • ¹³C NMR : The carbonyl carbon (~190-200 ppm) and quaternary carbons (e.g., C4-methyl and C4-phenyl) confirm branching .
  • IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and absence of OH peaks (if purified) validate the aldehyde .
  • GC-MS : Molecular ion peaks at m/z 176 (C₁₂H₁₆O) and fragmentation patterns (e.g., loss of –CHO) aid in structural assignment .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Fractional distillation under reduced pressure (boiling point ~423 K extrapolated from similar alcohols ) or column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separate the aldehyde from byproducts like unreacted alcohol or ketones. Recrystallization in non-polar solvents (e.g., hexane) may yield crystals for X-ray analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methyl and 4-phenyl groups influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Steric bulk at C4 impedes nucleophilic attack at the carbonyl carbon, favoring slower reaction kinetics in Grignard or hydride reductions. Computational studies (DFT) can model transition states to quantify steric barriers . Electronic effects (e.g., phenyl ring conjugation) may stabilize the aldehyde via resonance, but competing inductive effects from the methyl group could reduce electrophilicity. Comparative kinetic studies with analogs (e.g., 4-phenyl-1-pentanal) are recommended .

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting or GC retention times) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from:
  • Conformational isomerism : Variable-temperature NMR (e.g., 25°C to -40°C) can coalesce split peaks into singlets .
  • Impurities : GC-MS coupled with spiking experiments (adding authentic samples) identifies co-eluting contaminants .
  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

Q. What computational tools (e.g., Hirshfeld surface analysis, DFT) are suitable for studying the crystal packing or electronic structure of this compound?

  • Methodological Answer :
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O) in crystallized samples, highlighting packing efficiencies .
  • DFT calculations : Gaussian or ORCA software can optimize geometry, predict NMR chemical shifts, and simulate IR spectra for validation against experimental data .

Methodological Considerations for Data Reproducibility

Q. What protocols ensure reproducibility in synthesizing and handling air-sensitive derivatives of this compound?

  • Methodological Answer :
  • Use Schlenk lines or gloveboxes for moisture-sensitive reactions (e.g., reductions).
  • Store the aldehyde under argon at –20°C with molecular sieves to prevent oxidation to the carboxylic acid .
  • Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) before further reactions .

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